Compound Description: PF-03716556 is a novel, potent, and selective acid pump antagonist. It exhibits a 3-fold greater inhibitory activity than Revaprazan . PF-03716556 demonstrated rapid onset of action and greater potency compared to Omeprazole in preclinical models . It is being investigated as a potential treatment for gastroesophageal reflux disease .
Compound Description: Compound 10 is a potent triazolo- and imidazopyridine-based RORγt inverse agonist . It exhibits good pharmacological potency in both biochemical and cell-based assays, coupled with favorable physicochemical properties, including low to medium plasma protein binding across various species . Compound 10 also demonstrated in vivo activity in a rodent pharmacokinetic/pharmacodynamic model after oral administration, effectively reducing IL-17 cytokine production in ex vivo antigen recall assays .
Compound Description: Similar to compound 10, compound 33 is another potent RORγt inverse agonist within the triazolo- and imidazopyridine series . It demonstrates good pharmacological potencies in both biochemical and cell-based assays and exhibits excellent physicochemical properties, including low to medium plasma protein binding across species . Compound 33 also showed in vivo activity in a rodent pharmacokinetic/pharmacodynamic model, effectively lowering IL-17 cytokine production in ex vivo antigen recall assays following oral administration .
Compound Description: This compound is identified as a potential selective PDGFR inhibitor with an IC50 of 3 nM in a cellular proliferation assay . It is being considered for development as a treatment for pulmonary arterial hypertension (PAH) .
Compound Description: This compound is another potential selective PDGFR inhibitor, structurally related to the previous entry, with an IC50 of 45 nM in a cellular proliferation assay . Similar to its analogue, it is being investigated as a potential treatment for PAH .
Compound Description: This compound is mentioned as an acid pump antagonist, investigated for its potential to improve gastrointestinal motility in diseases characterized by pathological gastrointestinal motility . It is suggested to induce the III phase of migrating inter-digestive contractions (IMC) .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.